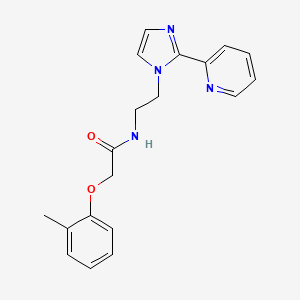

![molecular formula C26H16N2O7 B2951033 N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 888464-92-4](/img/structure/B2951033.png)

N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide” is a substituted cinnamide . Substituted cinnamides have been found to be potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed . Another study reported the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G(d,p) level to understand the vibrational frequency of the compound at the ground state structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, Schiff base compound was synthesized from a simple condensation method by treating an aldehyde and aromatic primary amine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using various in silico tools. These properties include topological surface area (TPSA), Pka, number of hydrogen bond acceptors and donors . All the derivatives obey Lipinski rule of five and have good bioactive scores .Scientific Research Applications

Antidiabetic Applications

The compound has been characterized for its potential as an antidiabetic agent . Studies have shown that derivatives of this compound, particularly IIc , exhibit potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism, which is a key target in diabetes management . In vivo studies using a diabetic mice model demonstrated that IIc significantly reduced blood glucose levels, indicating its potential for development into a diabetes treatment .

Anticancer Activity

Research has also explored the anticancer properties of this compound. It has been found to demonstrate significant activity against various cancer cell lines. For instance, one study reported that compound IId showed notable efficacy against four cancer cell lines, with IC50 values ranging from 26–65 µM . Another study highlighted the design and synthesis of related compounds with potent growth inhibition properties against human cancer cells, with IC50 values generally below 5 µM .

Flavoring Applications

Interestingly, the compound has been evaluated for its use as a flavoring substance in food. Although not intended for use in beverages, it is synthesized for specific food categories, suggesting its versatility in food science applications .

Detection of Heavy Metals

The compound’s derivatives have been utilized in the development of sensors for the detection of carcinogenic heavy metals like lead (Pb^2+). A sensitive and selective sensor was created by depositing a thin layer of the compound on a glassy carbon electrode with a conducting polymer matrix, showcasing its application in environmental monitoring .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, it has been reported that benzo[d][1,3]dioxol-5-yl-based compounds may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures such as wearing protective gloves, eye protection devices, and respiratory protection devices are recommended during handling .

Future Directions

The future directions for the research on “N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these compounds . These compounds may serve as a template for the development of new, highly effective drugs .

Mechanism of Action

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells.

Mode of Action

This modulation can occur through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

It’s known that the disruption of microtubule dynamics can affect a variety of cellular processes, including cell division and intracellular transport .

Result of Action

Similar compounds have been reported to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O7/c29-24(17-11-14-5-1-3-7-18(14)35-26(17)31)28-22-16-6-2-4-8-19(16)34-23(22)25(30)27-15-9-10-20-21(12-15)33-13-32-20/h1-12H,13H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGMKIXBKZZNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6OC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

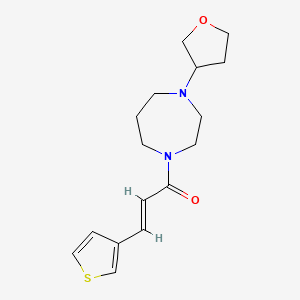

![tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2950951.png)

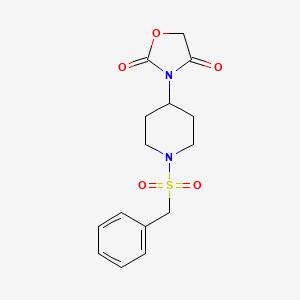

![3-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B2950952.png)

![2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950954.png)

![methyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950956.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2950957.png)

![(3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2950960.png)

![4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2950962.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950964.png)

![2-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2950968.png)

![2-Chloro-N-[(2-morpholin-4-ylsulfonylphenyl)methyl]propanamide](/img/structure/B2950970.png)

![Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2950972.png)